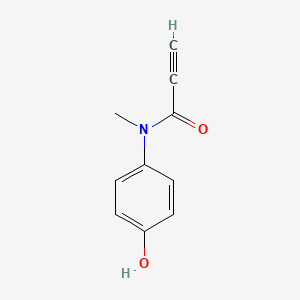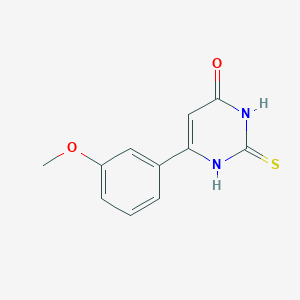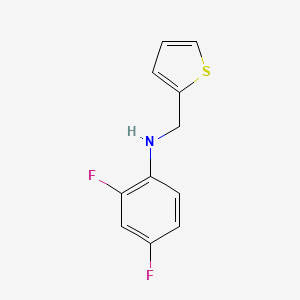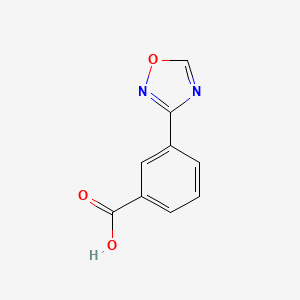
N-(4-羟基苯基)-N-甲基丙-2-炔酰胺
描述
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS number: 837-13-6) is a compound that is commonly referred to as N-methyl-4-hydroxy-2-prop-1-en-1-amine, or MHPA. It is an organic compound that is used in a variety of scientific and industrial applications. MHPA is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. It has a melting point of -20°C and a boiling point of 120°C.
科学研究应用
抗病毒活性
4-HPR: 已证明对多种黄病毒具有良好的体外和体内抗病毒活性 。它具有良好的安全性记录,使其成为治疗病毒感染的潜在临床候选药物。该化合物在达到能够抵抗登革病毒的血浆浓度方面尤为突出。
癌症治疗
从历史上看,芬维他汀已因其抗癌特性而被研究。它诱导癌细胞凋亡,并与最小副作用和无耐药性诱导相关。 然而,其溶解性差一直是其有效性的限制因素,这导致了对各种药物递送系统的探索,以提高其生物利用度 。
生物利用度提高
为了克服芬维他汀溶解性方面的挑战,研究人员开发了自乳化脂质基制剂。这些制剂旨在增加4-HPR的体内暴露,从而增强其治疗潜力。 药代动力学研究表明,这些新型制剂可以使生物利用度提高三倍以上 。
二氢神经酰胺脱饱和酶抑制
4-HPR抑制二氢神经酰胺Δ4-脱饱和酶1 (DEGS1)的酶活性 。这种作用意义重大,因为DEGS1参与神经酰胺的生物合成,神经酰胺在细胞信号传导和凋亡中发挥作用。通过抑制DEGS1,芬维他汀可能会影响与细胞生长和死亡相关的代谢途径。
SARS-CoV-2膜融合抑制
研究表明,4-HPR可以抑制由严重急性呼吸系统综合征冠状病毒2 (SARS-CoV-2) 刺突蛋白介导的膜融合。这种抑制是通过降低膜流动性实现的,这是病毒进入宿主细胞的关键步骤。 值得注意的是,这种作用与DEGS1抑制无关 。
细胞色素P450代谢抑制
4-HPR的暴露受溶解度和首过肠道消除的双重限制。然而,它可以通过抑制细胞色素P450 (CYP)代谢来改善。 通过靶向CYP酶,研究人员有可能提高芬维他汀的血浆浓度,使其在更低剂量下更有效 。
作用机制
Target of Action
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .
Mode of Action
Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Biochemical Pathways
The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .
生化分析
Biochemical Properties
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), where it acts as an inhibitor . This interaction leads to a decrease in the enzymatic activity of DEGS1, which is essential for the synthesis of ceramides. Additionally, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide interacts with proteins involved in cell signaling pathways, influencing their function and activity.
Cellular Effects
The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce the production of reactive oxygen species (ROS) within cells, which in turn affects cell signaling and gene expression . These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and cell growth.
Molecular Mechanism
At the molecular level, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as the inhibition of DEGS1 . This inhibition occurs through the binding of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to the active site of the enzyme, preventing its normal function. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as DEGS1, influencing the synthesis of ceramides and other lipid molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can influence its activity and function, affecting its overall efficacy in biochemical reactions.
Subcellular Localization
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity, as it allows N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to interact with specific biomolecules and modulate their function.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPONHMVWSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1414734.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)


![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)


![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

amine](/img/structure/B1414755.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)